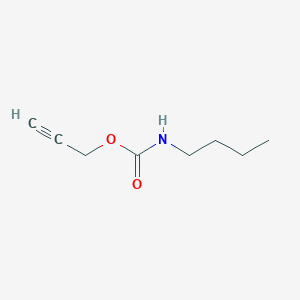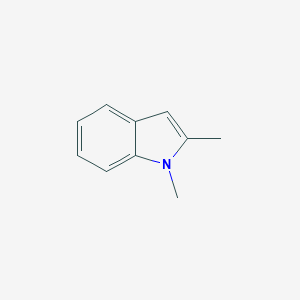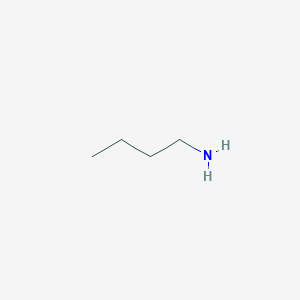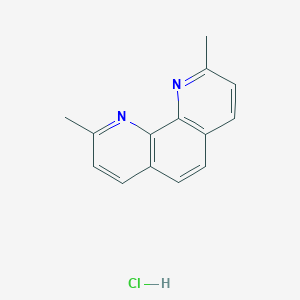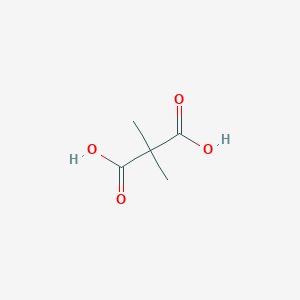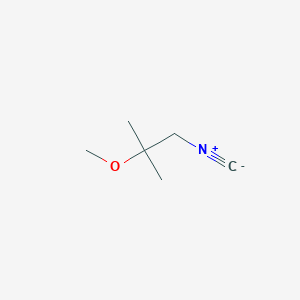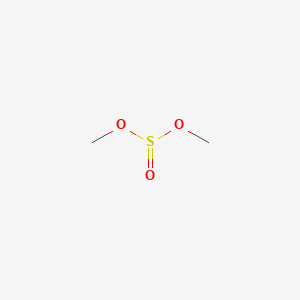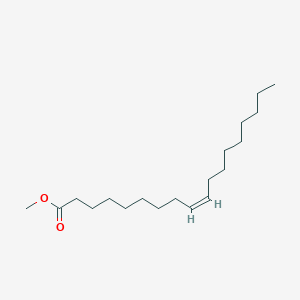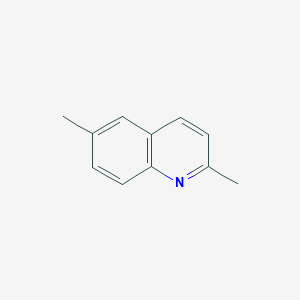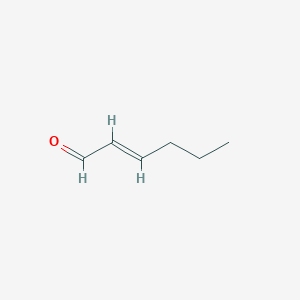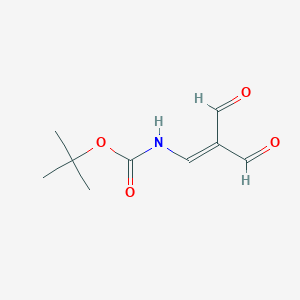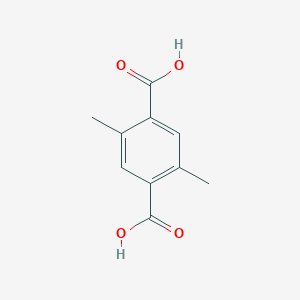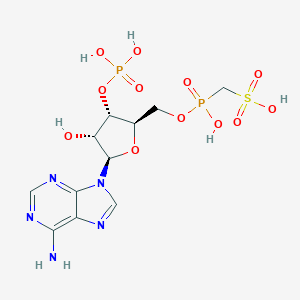
Adenosine 3'-phosphate 5'-methylenephosphosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 3'-phosphate 5'-methylenephosphosulfate (AMPPNP) is a nucleotide analogue that has been widely used in scientific research. It is a non-hydrolyzable ATP (adenosine triphosphate) analogue that has been used to study the mechanism of action of various enzymes and proteins.
Mécanisme D'action
Adenosine 3'-phosphate 5'-methylenephosphosulfate is a non-hydrolyzable ATP analogue that binds to the active site of enzymes and proteins that require ATP for their activity. It mimics the binding of ATP and prevents the hydrolysis of ATP by these enzymes and proteins. This allows researchers to study the conformational changes and other biochemical and physiological effects of these enzymes and proteins in the absence of ATP hydrolysis.
Effets Biochimiques Et Physiologiques
Adenosine 3'-phosphate 5'-methylenephosphosulfate has been shown to have a number of biochemical and physiological effects. It has been shown to induce the contraction of smooth muscle cells by activating myosin ATPase. It has also been shown to cause the dissociation of actin and myosin filaments, which is important for muscle contraction. Additionally, Adenosine 3'-phosphate 5'-methylenephosphosulfate has been shown to inhibit the binding of proteins to DNA, which is important for gene expression and regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Adenosine 3'-phosphate 5'-methylenephosphosulfate in lab experiments is that it allows researchers to study the mechanism of action of enzymes and proteins in the absence of ATP hydrolysis. This can provide valuable insights into the conformational changes and other biochemical and physiological effects of these enzymes and proteins. However, one of the limitations of using Adenosine 3'-phosphate 5'-methylenephosphosulfate is that it may not accurately mimic the binding and hydrolysis of ATP in vivo. Additionally, the non-hydrolyzable nature of Adenosine 3'-phosphate 5'-methylenephosphosulfate may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the use of Adenosine 3'-phosphate 5'-methylenephosphosulfate in scientific research. One potential area of research is the development of new enzymes and proteins that are resistant to Adenosine 3'-phosphate 5'-methylenephosphosulfate. This could lead to the development of new drugs and therapies for a variety of diseases. Additionally, Adenosine 3'-phosphate 5'-methylenephosphosulfate could be used to study the conformational changes and other biochemical and physiological effects of enzymes and proteins in vivo, which could provide valuable insights into their function and regulation. Finally, Adenosine 3'-phosphate 5'-methylenephosphosulfate could be used to study the role of ATP in various cellular processes, which could lead to a better understanding of how cells function and how diseases develop.
Méthodes De Synthèse
Adenosine 3'-phosphate 5'-methylenephosphosulfate can be synthesized by the reaction of adenosine 5'-triphosphate (ATP) with methylene diphosphonic acid (MDP) and sulfur trioxide-trimethylamine complex (TMSO3-NMe3). The reaction results in the formation of Adenosine 3'-phosphate 5'-methylenephosphosulfate and trimethylamine sulfate. The synthesis method has been well established and is widely used in scientific research.
Applications De Recherche Scientifique
Adenosine 3'-phosphate 5'-methylenephosphosulfate has been widely used in scientific research to study the mechanism of action of various enzymes and proteins. It has been used to study the binding and hydrolysis of ATP by enzymes such as myosin, kinesin, and dynein. It has also been used to study the conformational changes in proteins and the role of ATP in protein folding.
Propriétés
Numéro CAS |
136439-85-5 |
|---|---|
Nom du produit |
Adenosine 3'-phosphate 5'-methylenephosphosulfate |
Formule moléculaire |
C11H17N5O12P2S |
Poids moléculaire |
505.29 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid |
InChI |
InChI=1S/C11H17N5O12P2S/c12-9-6-10(14-2-13-9)16(3-15-6)11-7(17)8(28-30(20,21)22)5(27-11)1-26-29(18,19)4-31(23,24)25/h2-3,5,7-8,11,17H,1,4H2,(H,18,19)(H2,12,13,14)(H2,20,21,22)(H,23,24,25)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
JXHZTCWFXMKILW-IOSLPCCCSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N |
Autres numéros CAS |
136439-85-5 |
Synonymes |
3'-mePAPS adenosine 3'-phosphate 5'-methylenephosphosulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



